Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate
Overview
Description
Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a methoxy group, and a dioxocyclobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a thiophene derivative with a dioxocyclobutene intermediate under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives or other reduced forms.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzoate
- Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]furan-3-carboxylate
Uniqueness
Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[(2-methoxy-3,4-dioxocyclobuten-1-yl)amino]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-16-9-6(7(13)8(9)14)12-10-5(3-4-18-10)11(15)17-2/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUIFAFVIAMZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NC2=C(C=CS2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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